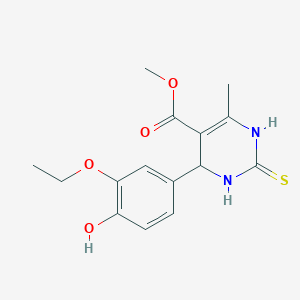![molecular formula C15H18N2OS B243113 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in the body, and inhibit the growth of various bacteria and fungi. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, it is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Direcciones Futuras
There are several future directions for the research of 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide. One potential direction is to investigate its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Finally, further studies are needed to determine the optimal dosage and administration methods for this compound in various therapeutic applications.
In conclusion, 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide has shown promising results in various scientific research applications. Its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent make it a valuable compound for research. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential use in treating other diseases.
Métodos De Síntesis
The synthesis of 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide involves the reaction of 2-propenethioamide with 3-(methoxymethyl)-2,4,6-trimethylphenylacetonitrile. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H18N2OS |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]prop-2-enethioamide |
InChI |
InChI=1S/C15H18N2OS/c1-9-5-10(2)14(8-18-4)11(3)13(9)6-12(7-16)15(17)19/h5-6H,8H2,1-4H3,(H2,17,19)/b12-6+ |
Clave InChI |
QGCWGUDGUBXHBN-WUXMJOGZSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1COC)C)/C=C(\C#N)/C(=S)N)C |
SMILES |
CC1=CC(=C(C(=C1C=C(C#N)C(=S)N)C)COC)C |
SMILES canónico |
CC1=CC(=C(C(=C1COC)C)C=C(C#N)C(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

